detailed synthesis pathway for 7-Iodo-1H-indazole
detailed synthesis pathway for 7-Iodo-1H-indazole
An In-depth Technical Guide to the Synthesis of 7-Iodo-1H-indazole
This guide provides a , a valuable building block for researchers, scientists, and professionals in drug development. The described methodology follows a robust three-step sequence starting from commercially available 6-nitro-o-toluidine. All quantitative data is summarized for clarity, and detailed experimental protocols for each key transformation are provided.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of 7-Iodo-1H-indazole.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Diazotization & Cyclization | 6-Nitro-o-toluidine | 7-Nitro-1H-indazole | Sodium Nitrite (NaNO₂) | Acetic Acid | 98%[1] |
| 2 | Hydrogenation | 7-Nitro-1H-indazole | 7-Amino-1H-indazole | Palladium on Carbon (Pd/C), H₂ or Ammonium Formate | Methanol or Ethanol | 75% |
| 3 | Sandmeyer Reaction | 7-Amino-1H-indazole | 7-Iodo-1H-indazole | NaNO₂, HCl, H₂SO₄, Potassium Iodide (KI) | Water | 71% |
Synthesis Pathway Visualization
The logical flow of the synthesis from the starting material to the final product is illustrated in the diagram below.
Caption: Synthetic route to 7-Iodo-1H-indazole.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 7-Nitro-1H-indazole
This step involves the diazotization of 6-nitro-o-toluidine (also known as 2-methyl-6-nitroaniline) followed by in situ cyclization to form the indazole ring.
Materials:
-
6-Nitro-o-toluidine (10 g, 0.065 mol)
-
Glacial Acetic Acid (470 mL)
-
Sodium Nitrite (NaNO₂) (1.54 g, 0.06 mol)
-
Water (9 mL)
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 6-nitro-o-toluidine in glacial acetic acid with stirring.[1]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the aqueous sodium nitrite solution to the stirred solution of 6-nitro-o-toluidine.
-
Stir the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.
-
Dissolve the resulting residue in ice water (approximately 200 mL).
-
The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under a vacuum to yield 7-nitro-1H-indazole as a yellow solid.[1]
Step 2: Synthesis of 7-Amino-1H-indazole
This step involves the reduction of the nitro group of 7-nitro-1H-indazole to an amino group using catalytic hydrogenation.
Materials:
-
7-Nitro-1H-indazole (10 g, 0.061 mol)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol (200 mL)
-
Hydrogen gas (H₂) or Ammonium Formate
Procedure:
-
To a solution of 7-nitro-1H-indazole in methanol or ethanol, add 10% Pd/C.
-
The mixture is then subjected to hydrogenation. This can be achieved by placing the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) or by adding a hydrogen source such as ammonium formate.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed (monitoring by TLC).
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1H-indazole, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Step 3: Synthesis of 7-Iodo-1H-indazole
This final step is a Sandmeyer reaction, where the amino group of 7-amino-1H-indazole is converted to a diazonium salt and subsequently displaced by iodide.
Materials:
-
7-Amino-1H-indazole (8 g, 0.06 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water
-
Ice
Procedure:
-
Suspend 7-amino-1H-indazole in a mixture of water and concentrated hydrochloric and sulfuric acids in a reaction vessel.
-
Cool the suspension to 0°C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains between 0-5°C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.
-
The crude 7-iodo-1H-indazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
